molecular formula C5H6F2O2 B1429383 1-(Difluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1314397-71-1

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1429383
CAS No.: 1314397-71-1
M. Wt: 136.1 g/mol
InChI Key: WVZJZPVSPHHGPJ-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the linear formula C5H6F2O2 . It is a part of the class of organic compounds known as difluorocyclopropanes .


Synthesis Analysis

The synthesis of 1,1-difluorocyclopropane derivatives, including “this compound”, has been a subject of interest in recent years due to their applications in various fields such as medicine, agriculture, and materials sciences . The synthesis process involves the functionalization of organic molecules with fluorine substituents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopropane ring with a difluoromethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) .


Chemical Reactions Analysis

The role of the fluorine substituents in “this compound” is significant in both ring-forming and ring-opening reactions . The carbon atom attached directly to the fluorine atoms has a significant partial positive charge and can be a site for nucleophilic attack .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 136.1 . Its boiling point is approximately 198.8±15.0 C at 760 mmHg .

Future Directions

The future directions for “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications. Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals . The number of medicinal preparations containing at least one fluorine atom in the structure is now very high .

Preparation Methods

The synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall bioactivity .

Properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJZPVSPHHGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314397-71-1
Record name 1-(difluoromethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Difluoromethyl)cyclopropane-1-carboxylic acid
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1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Difluoromethyl)cyclopropane-1-carboxylic acid

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